molecular formula C14H16N2O2 B2441089 N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide CAS No. 2411254-68-5

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide

Cat. No.: B2441089
CAS No.: 2411254-68-5
M. Wt: 244.294
InChI Key: QQAFLKZRQYDBIQ-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The compound’s structure includes an oxirane ring, which is known for its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Diols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-2-3-12-11(6-9)10(7-16-12)4-5-15-14(17)13-8-18-13/h2-3,6-7,13,16H,4-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFLKZRQYDBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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